![molecular formula C24H23N3O2S2 B2977273 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252909-81-1](/img/structure/B2977273.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a thieno[3,2-d]pyrimidinone derivative. Thieno[3,2-d]pyrimidinones are a class of compounds that have been studied for their potential biological activities . They are characterized by a thieno[3,2-d]pyrimidinone core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidinone ring .
Molecular Structure Analysis
The molecular formula of the compound is C21H16N2O3S2, and its molecular weight is 408.49 . The structure contains a thieno[3,2-d]pyrimidinone core with a benzyl group at the 3-position, a sulfanylacetic acid group at the 2-position, and a 2-ethyl-6-methylphenyl group attached to the nitrogen atom of the acetic amide group .Scientific Research Applications
Crystal Structure Analysis
Compounds with thieno[3,2-d]pyrimidine derivatives, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, exhibit folded conformations around the methylene carbon of the thioacetamide bridge. This structural feature, along with intramolecular hydrogen bonding, stabilizes their conformation, making them interesting subjects for crystallographic studies and applications in material science (Subasri et al., 2016).
Antifolate Activity
Thieno[2,3-d]pyrimidine derivatives have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in the nucleotide synthesis pathway. These compounds, such as N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, exhibit potent inhibitory activity, suggesting their application in anticancer and antimicrobial therapies (Gangjee et al., 2008).
Anticancer Activity
Novel thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. These compounds show significant anticancer properties against various human cancer cell lines, indicating their potential in developing new anticancer agents (Hafez & El-Gazzar, 2017).
Enzyme Inhibition
Substituted pyrrolo[2,3-d]pyrimidines, structurally similar to thieno[3,2-d]pyrimidines, have been explored as nonclassical antifolate inhibitors of TS. These compounds demonstrate varying degrees of inhibitory activity against TS and DHFR enzymes from different sources, offering insights into the design of selective enzyme inhibitors (Gangjee et al., 1996).
properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-18-11-7-8-16(2)21(18)26-20(28)15-31-24-25-19-12-13-30-22(19)23(29)27(24)14-17-9-5-4-6-10-17/h4-13H,3,14-15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAODHBCKPBHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.